molecular formula C23H29N5O2 B561997 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one CAS No. 1020719-22-5

2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one

Cat. No.: B561997
CAS No.: 1020719-22-5
M. Wt: 412.549
InChI Key: IVIVGYTUQVJVPF-SGEUAGPISA-N
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Description

Chemical Identity and Structural Features
2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one (CAS 1020719-22-5) is a deuterated triazolone derivative with a molecular formula of C23H24D5N5O2 and a molecular weight of 412.54 . The compound features a deuterated sec-butyl group (d5), a piperazine-linked 4-methoxyphenyl substituent, and a triazol-3-one core. The deuterium labeling at the sec-butyl position suggests its utility in pharmacokinetic studies, isotopic tracing, or as an internal standard in mass spectrometry-based analytical methods .

The deuterated variant is soluble in polar aprotic solvents such as DMF, DMSO, and chloroform . Stability data remain unspecified, but its storage recommendation at -20°C indicates sensitivity to thermal degradation .

Properties

IUPAC Name

4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIVGYTUQVJVPF-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661847
Record name 2-[(3,3,4,4,4-~2~H_5_)Butan-2-yl]-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-22-5
Record name 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl-2,2,3,3,3-d5)-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,3,4,4,4-~2~H_5_)Butan-2-yl]-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives

The triazolone ring is constructed via cyclocondensation of hydrazine hydrate with carbonyl precursors. For example, ethyl ethoxycarbonyl hydrazone reacts with hydrazine hydrate under microwave irradiation (100 W, 120°C, 15 min) to yield 1,2,4-triazol-3-one derivatives in 85–92% yields. This method outperforms conventional heating (6–8 hours, 70–75% yields).

Reaction Conditions:

ParameterConventional MethodMicrowave Method
Temperature (°C)100–120120
Time6–8 hours15 minutes
Yield (%)70–7585–92

Functionalization at Position 4

The phenyl group at position 4 is introduced via nucleophilic aromatic substitution. For instance, 4-fluorophenyl derivatives react with piperazine intermediates in dimethylacetamide (DMAC) at 110°C for 24 hours.

Incorporation of the sec-Butyl-d5 Group

Deuterium labeling at the sec-butyl chain is achieved using deuterated alkyl halides. Sodium azide-mediated alkylation of triazolone intermediates with sec-butyl-d5 bromide proceeds regioselectively at position 2. For example, treatment of triazolone 2a (1 mmol) with sec-butyl-d5 bromide (1.2 mmol) in ethanol at 80°C for 12 hours yields 2-sec-butyl-d5-triazolone in 78% yield.

Key Observations:

  • Alkylation with benzyl bromide produces a 81:19 ratio of N-2:N-1 regioisomers.

  • Arylation and sulfonylation exhibit 100% N-2 selectivity.

Synthesis of the Piperazine-Phenyl Moiety

Condensation and Cyclization

The piperazine segment is synthesized via condensation of p-methoxyaniline with N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline in DMF under alkaline conditions (Na₂CO₃, 100°C, 24 hours). Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the nitro group to an amine, yielding 1-(4-methoxyphenyl)-4-(4-aminophenyl)piperazine in 87% yield.

Optimized Conditions:

ParameterValue
SolventDMF
BaseNa₂CO₃
Temperature (°C)100
Time (hours)24
Yield (%)87

Coupling to the Triazolone Core

The piperazine-phenyl unit is coupled to the triazolone core via Ullmann reaction using CuI/L-proline catalysis. Reaction of 4-iodophenyl-triazolone with 1-(4-methoxyphenyl)piperazine in DMSO at 110°C for 48 hours achieves 65% coupling efficiency.

Final Assembly and Purification

The fully assembled compound is purified via column chromatography (heptane/ethyl acetate gradient) and recrystallized from ethyl acetate. Deuterium incorporation is confirmed by mass spectrometry (M⁺: m/z 498.2) and ²H NMR (δ 1.2–1.4 ppm).

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., NaH) improves N-2 selectivity.

  • Deuterium Loss : Strict anhydrous conditions minimize proton-deuterium exchange during alkylation.

  • Coupling Efficiency : Microwave-assisted Ullmann reactions reduce time to 6 hours with 75% yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The triazol-3-one ring is susceptible to hydrolytic cleavage under acidic or alkaline conditions. Key observations include:

  • Acidic Hydrolysis : Protonation of the triazolone oxygen facilitates ring-opening, yielding a urea derivative and a substituted hydrazine intermediate .
  • Basic Hydrolysis : Strong bases (e.g., NaOH) promote nucleophilic attack at the carbonyl carbon, forming an amide and releasing ammonia .
Conditions Products Mechanistic Pathway
1M HCl, 80°C, 2h4-(4-methoxyphenyl)piperazin-1-yl-benzamide + deuterated sec-butyl hydrazineAcid-catalyzed ring-opening
0.5M NaOH, 60°C, 3hDeuterated sec-butyl urea + 4-[4-(4-methoxyphenyl)piperazin-1-yl]anilineBase-mediated nucleophilic substitution

Oxidative Pathways

The piperazine and methoxyphenyl moieties undergo oxidation under specific conditions:

  • Piperazine Ring Oxidation : Catalyzed by cytochrome P450 enzymes or chemical oxidants (e.g., KMnO₄), forming N-oxide derivatives .
  • Demethylation : The methoxy group (-OCH₃) is oxidatively cleaved to a hydroxyl group (-OH) under strong oxidative conditions (e.g., H₂O₂/Fe²⁺), generating a catechol derivative .

Isotopic Effects in Reactions

Deuteration at the sec-butyl group (C23H24D5N5O2) introduces kinetic isotope effects (KIE) that alter reaction rates:

Reaction Type KIE (k_H/k_D) Impact on Rate
Hydrolytic cleavage2.1–3.8Slower vs. non-deuterated analog
Oxidative demethylation1.5–2.2Reduced oxidative efficiency

This deuteration stabilizes the compound against metabolic degradation, enhancing its utility as a tracer in mass spectrometry .

Synthetic Utility

The compound is synthesized via:

  • N-Alkylation : Reaction of 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline with deuterated sec-butyl isocyanate .
  • Cyclization : Intramolecular dehydration forms the triazolone ring under acidic conditions (e.g., H₂SO₄) .

Key intermediates include:

  • 4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl isocyanate (CAS 74853-07-9)
  • Deuterated sec-butyl hydrazine (precursor for triazolone formation)

Stability Under Storage Conditions

  • Thermal Stability : Decomposes above 195°C via retro-Diels-Alder fragmentation .
  • Photolytic Sensitivity : UV exposure (λ = 254 nm) induces homolytic cleavage of the N-N bond in the triazolone ring .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine and triazole structures can exhibit antidepressant-like effects. A study focusing on related triazole derivatives found that they could modulate serotonin and norepinephrine levels in the brain, potentially leading to improved mood regulation .

Antimicrobial Properties

Triazole derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the methoxyphenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .

Anticancer Potential

The compound's structural analogs have been investigated for anticancer properties. Triazoles are known to inhibit certain enzymes involved in tumor growth and proliferation. Preliminary studies suggest that this compound could inhibit cancer cell lines through apoptosis induction .

Neuroprotective Effects

There is emerging evidence that triazole compounds can provide neuroprotective benefits. They may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 2-sec-butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one involves multi-step organic reactions including:

  • Formation of the triazole ring.
  • Introduction of the piperazine moiety.
  • Alkylation with sec-butyl groups.

Derivatives of this compound can be synthesized by modifying the piperazine or methoxy groups to enhance specific biological activities or solubility profiles.

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated modulation of serotonin levels in animal models
Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria
Anticancer PropertiesInduced apoptosis in cancer cell lines
Neuroprotective EffectsReduced oxidative stress in neuronal cultures

Mechanism of Action

The mechanism of action of 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Context Reference
2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one C23H24D5N5O2 412.54 Deuterated sec-butyl, 4-methoxyphenyl-piperazine Isotopic tracer, pharmaceutical intermediate
2-(2-Butyl)-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one C23H29N5O2 407.51 Non-deuterated sec-butyl, 4-methoxyphenyl-piperazine Itraconazole synthesis intermediate
2-sec-Butyl-d3-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one C23H26D3N5O2 410.53 Partially deuterated (d3) sec-butyl Analytical standard
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C17H17N3O3 311.34 Ethoxy and methoxyphenyl substituents Synthetic intermediate, crystallography
Ganetespib ([5-(2,4-dihydroxy-5-isopropylphenyl)-4-(1-methylindol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one]) C21H20N4O3 364.40 Resorcinol, indole substituents HSP90 inhibitor (anticancer)

Functional and Pharmacological Comparisons

a. Deuterated vs. Non-Deuterated Analogs The deuterated compound (MW 412.54) exhibits a 5 Da increase compared to its non-deuterated counterpart (MW 407.51) due to the replacement of five hydrogen atoms with deuterium . This isotopic substitution enhances metabolic stability, making it valuable for drug metabolism studies . In contrast, the non-deuterated form is utilized as a synthetic intermediate in Itraconazole production, emphasizing its role in large-scale pharmaceutical synthesis .

b. Piperazine-Linked Triazolones Compounds with piperazine-aryl moieties, such as the hydroxy analog 2-sec-butyl-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2H-1,2,4-triazol-3(4H)-one (CAS 106461-41-0), demonstrate altered solubility and reactivity.

c. Antifungal vs. Anticancer Applications While the target compound is linked to Itraconazole (an antifungal agent), Ganetespib exemplifies the therapeutic versatility of triazol-3-one derivatives. Ganetespib’s resorcinol and indole substituents enable potent HSP90 inhibition, with preclinical studies showing efficacy in HER2-positive breast cancer and reduced hepatotoxicity compared to first-generation inhibitors . This contrasts with the deuterated compound’s non-therapeutic, analytical role.

Crystallographic and Spectroscopic Differences

The triazol-3-one core is planar in most derivatives, but substituents influence conformational flexibility. For example, fluorophenyl-containing analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) exhibit perpendicular orientations of fluorophenyl groups relative to the triazolone plane, affecting packing efficiency and crystallinity . In contrast, the deuterated compound’s piperazine-aryl moiety likely adopts a coplanar conformation, as seen in related Itraconazole intermediates .

Biological Activity

2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one is a synthetic compound with potential pharmacological applications. Its complex structure suggests interactions with various biological targets, particularly in the central nervous system due to the presence of piperazine and triazole moieties. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and potential therapeutic applications.

  • Molecular Formula : C23H29N5O2
  • Molecular Weight : 407.51 g/mol
  • CAS Number : 252964-68-4
  • IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

The compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors. Notably, studies have indicated that it exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. The piperazine moiety enhances binding affinity and selectivity towards these receptors, which are crucial in regulating mood and behavior.

Receptor Binding Affinity

Research has demonstrated that compounds similar to 2-sec-butyl-d5 can significantly bind to D2 and D3 receptors. For instance:

  • D2 Receptor Affinity : Ki values around 26 nM.
  • D3 Receptor Affinity : Ki values around 0.82 nM.
    These values indicate a higher affinity for D3 receptors compared to D2 receptors, suggesting potential applications in treating disorders associated with dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .

Antidepressant Activity

The compound has shown promise as an antidepressant through its action on serotonin and dopamine pathways. In animal models, administration resulted in increased locomotor activity and reduced depressive-like behaviors, indicating a stimulatory effect on the central nervous system.

Neuroprotective Properties

Studies have indicated that derivatives of triazole compounds exhibit neuroprotective effects against oxidative stress. This property may be beneficial in conditions like Alzheimer's disease where oxidative damage is prevalent.

Case Studies

  • Dopamine Receptor Interaction Study : A study evaluating various derivatives of piperazine-based compounds found that modifications similar to those in 2-sec-butyl-d5 significantly enhanced receptor binding and functional activity in vivo .
  • Behavioral Assessment in Rodents : In a behavioral study, rodents treated with the compound displayed reduced anxiety-like behaviors in the elevated plus maze test, suggesting anxiolytic properties alongside its antidepressant effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Dopamine Receptor BindingHigh affinity for D3 (Ki = 0.82 nM)
Antidepressant EffectsIncreased locomotion; reduced depressionBehavioral Study
NeuroprotectionProtection against oxidative stressNeuroprotective Study

Q & A

Q. Why do solubility studies in aqueous vs. lipid media show divergent results?

  • Methodological adjustments :
  • Solvent selection : Use biorelevant media (FaSSIF/FeSSIF) for physiologically accurate solubility measurements .
  • Particle size control : Reduce particle size via micronization (jet milling) to minimize variability in dissolution rates .

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